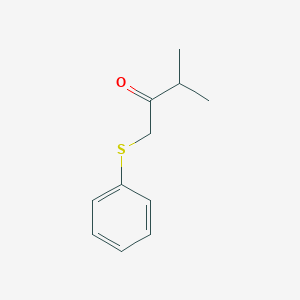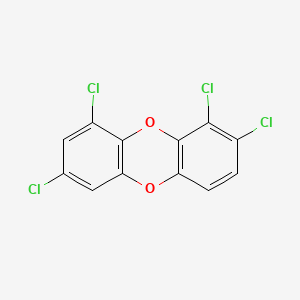
1,2,7,9-Tetrachlorodibenzo-P-dioxin
Descripción general
Descripción
1,2,7,9-Tetrachlorodibenzo-P-dioxin is a type of polychlorinated dibenzo-p-dioxin (PCDD), which is a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . They are commonly referred to as dioxins for simplicity, because every PCDD molecule contains a dibenzo-1,4-dioxin skeletal structure .
Synthesis Analysis
PCDDs are not created intentionally but are produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce PCDDs .Molecular Structure Analysis
The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic di ether . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Chemical Reactions Analysis
Dioxins are extremely persistent compounds and break down very slowly . In fact, a large part of current exposures to dioxins in the United States is due to releases that occurred decades ago .Physical And Chemical Properties Analysis
TCDD is a colorless crystalline solid at room temperature . It is one of a family of isomers known chemically as dibenzo-p-dioxins .Aplicaciones Científicas De Investigación
Immunoassay Development for Environmental Monitoring
1,2,7,9-Tetrachlorodibenzo-p-dioxin (TCDD) is present in various components of the ecosystem, including soil and biota. Research led by Shan et al. (2001) developed a highly sensitive immunoassay for TCDD, optimizing it with a new coating antigen system. This assay offers a simple, rapid, and cost-effective method for TCDD analysis, enabling quicker research and rational regulatory decisions. It can serve as an on-site tool for environmental monitoring, with a detection limit at the low ppt level for soil samples without further cleanup (Shan et al., 2001).
Investigating Reproductive and Developmental Toxicity in Fish
Research by King-Heiden et al. (2012) explores the reproductive and developmental toxicity of TCDD in fish. TCDD, a global environmental contaminant, exhibits toxicity through the aryl hydrocarbon receptor (AHR). This study highlights the need for a vertebrate model to study TCDD toxicity at various biological levels, emphasizing its impact on reproductive and developmental effects in feral fish species. Such studies aim to predict risks posed by AHR ligands to fish populations and help in human risk assessments (King-Heiden et al., 2012).
Reevaluation of Human and Mammalian Toxicity Factors
Van den Berg et al. (2006) conducted a World Health Organization (WHO) expert meeting in 2005 to reevaluate the toxic equivalency factors (TEFs) for dioxin-like compounds. The study used a combination of relative effect potency distributions, expert judgment, and point estimates. This reevaluation process resulted in changes to TEF values for several compounds, emphasizing the need for further investigation of non-dioxin-like AHR agonists/antagonists' impact on the overall toxic potency of TCDD (Van den Berg et al., 2006).
Carcinogenic Properties of Dioxins
Steenland et al. (2004) reviewed the carcinogenic properties of TCDD since its classification as a human carcinogen by the International Agency for Research on Cancer (IARC) in 1997. The review includes new epidemiologic and mechanistic evidence, supporting the IARC classification. The study discusses the observed positive exposure-response analyses in industrial cohorts and specific cancers in the Seveso accident cohort, along with new insights into the AhR's function in mediating TCDD's carcinogenic response (Steenland et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
There is scientific consensus for a common mode of action of TCDD and other chlorinated dibenzodioxins, dibenzofurans, and planar polychlorinated biphenyls (PCBs). In humans and rodents, this mode of action involves events that stem from the initial binding of TCDD to the aryl hydrocarbon (Ah) receptor . Future research will likely focus on further understanding this mechanism and its implications for human health .
Propiedades
IUPAC Name |
1,2,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)17-8-2-1-6(14)10(16)12(8)18-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKHBBZEUNSCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074087 | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,7,9-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
71669-23-3 | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457HCG5F5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






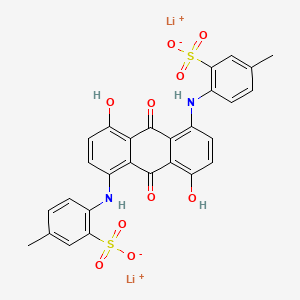
![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)
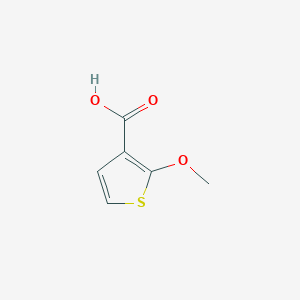
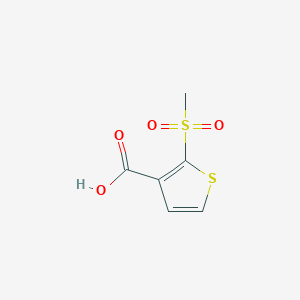



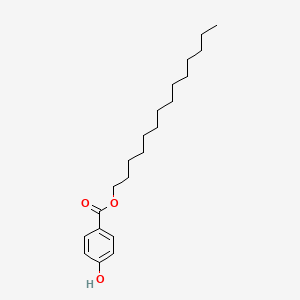
![1-[3-(Methylsulfanyl)phenyl]guanidine](/img/structure/B3056413.png)
